1-Allyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
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Overview
Description
1-Allyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an allyl group at the nitrogen atom, a keto group at the sixth position, and a carboxylic acid group at the third position of the pyridine ring
Preparation Methods
The synthesis of 1-Allyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the hydrothermal reaction of 2-chloro-5-trifluoromethylpyridine with water at elevated temperatures (100-180°C) for 24-72 hours. This reaction yields white crystalline 6-oxo-1,6-dihydropyridine-3-carboxylic acid, which can then be further functionalized to introduce the allyl group .
Chemical Reactions Analysis
1-Allyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 1-allyl-6-hydroxy-1,6-dihydropyridine-3-carboxylic acid.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation: The carboxylic acid group can react with amines to form amides or with alcohols to form esters.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions include N-oxides, hydroxyl derivatives, amides, and esters.
Scientific Research Applications
1-Allyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential anti-inflammatory, anti-cancer, and anti-diabetic properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s derivatives are studied for their interactions with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-Allyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit the activity of certain enzymes by binding to their active sites. The presence of the allyl group enhances the compound’s ability to interact with hydrophobic pockets within the target proteins, while the keto and carboxylic acid groups facilitate hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
1-Allyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be compared with other similar compounds, such as:
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: This compound lacks the allyl group and has a methyl group instead.
6-Oxo-1,6-dihydropyridazine-3-carboxylic acid: This compound has a similar structure but contains a nitrogen atom at the second position of the ring, leading to different chemical properties and applications.
1-Allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H9NO3 |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
6-oxo-1-prop-2-enylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H9NO3/c1-2-5-10-6-7(9(12)13)3-4-8(10)11/h2-4,6H,1,5H2,(H,12,13) |
InChI Key |
SGRYYICHDDJELF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C=C(C=CC1=O)C(=O)O |
Origin of Product |
United States |
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